molecular formula C27H28N2O3 B1665536 AdipoRon CAS No. 924416-43-3

AdipoRon

Cat. No. B1665536
M. Wt: 428.5 g/mol
InChI Key: SHHUPGSHGSNPDB-UHFFFAOYSA-N
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Description

AdipoRon is a selective, orally active, synthetic small-molecule agonist of the adiponectin receptor 1 (AdipoR1) and adiponectin receptor 2 (AdipoR2). It activates AMPK and PPARα signaling and ameliorates insulin resistance, dyslipidemia, and glucose intolerance .


Synthesis Analysis

AdipoRon is a synthetic analog that mimics the actions of adiponectin by stimulating both AdipoR1 and AdipoR2 . Treatment of PDAC cells with AdipoRon led to mitochondrial uncoupling and loss of ATP production .


Molecular Structure Analysis

AdipoRon is a small, synthetic molecule that binds both adiponectin receptors AdipoR1 and AdipoR2 with a Kd of approximately 1.8 and 3.1 mM, respectively .


Chemical Reactions Analysis

AdipoRon has been shown to induce metabolic changes in pancreatic cancer cells, leading to increased glucose uptake and utilization . It also exhibits anti-inflammatory effects by reducing MPO activity and IL-1β expression in the gastric tissue .


Physical And Chemical Properties Analysis

AdipoRon has a molecular weight of 428.52 g/mol and a chemical formula of C27H28N2O3 . It is soluble in DMSO at 40 mg/mL or ethanol at 20 mg/mL .

Future Directions

AdipoRon shows promise in preclinical studies, but human trials are crucial for clinical safety and effectiveness . It could potentially be used as a substitute for exercise to achieve similar physical and mental health benefits .

properties

IUPAC Name

2-(4-benzoylphenoxy)-N-(1-benzylpiperidin-4-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N2O3/c30-26(28-24-15-17-29(18-16-24)19-21-7-3-1-4-8-21)20-32-25-13-11-23(12-14-25)27(31)22-9-5-2-6-10-22/h1-14,24H,15-20H2,(H,28,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHHUPGSHGSNPDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)COC2=CC=C(C=C2)C(=O)C3=CC=CC=C3)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

AdipoRon

CAS RN

924416-43-3
Record name Adiporon
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0924416433
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(4-benzoylphenoxy)-N-(1-benzylpiperidin-4-yl)acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ADIPORON
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ND7UVH6GKJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,760
Citations
CM Selvais… - Journal of cachexia …, 2023 - Wiley Online Library
… The overall aim of this work was to explore whether AdipoRon could promote … AdipoRon for approximately 1 year. Herein, we investigated whether an ApN receptor agonist, AdipoRon, …
Number of citations: 8 onlinelibrary.wiley.com
E Nigro, A Daniele, A Salzillo, A Ragone… - International Journal of …, 2021 - mdpi.com
… active adiponectin receptor agonists AdipoRon, from the discovery to the anticancer evidence. Including our latest findings in osteosarcoma models, we summarize AdipoRon and other …
Number of citations: 17 www.mdpi.com
B Liu, J Liu, J Wang, CL Liu, H Yan - Experimental Neurology, 2020 - Elsevier
… However, the role of AdipoRon on neural stem cells (NSCs) … role of AdipoRon on cognitive dysfunction and deficits of NSCs proliferation in AD. The in vivo study showed that AdipoRon …
Number of citations: 43 www.sciencedirect.com
Y Kim, JH Lim, MY Kim, EN Kim, HE Yoon… - Journal of the …, 2018 - ncbi.nlm.nih.gov
… podocytes, AdipoRon increased intracellular … AdipoRon further produced cardioprotective effects through the same pathway demonstrated in the kidney. Our results show that AdipoRon …
Number of citations: 144 www.ncbi.nlm.nih.gov
N Zhang, WY Wei, HH Liao, Z Yang, C Hu… - Journal of Molecular …, 2018 - Springer
… inhibitory effects of AdipoRon in cardiac remodeling. These results indicated AdipoRon may hold … In the present study, we evaluate the role of AdipoRon in the pathogenesis of cardiac …
Number of citations: 32 link.springer.com
J Dib, A Thomas, P Delahaut, E Fichant… - … of pharmaceutical and …, 2016 - Elsevier
… Compounds occasionally referred to as endurance exercise mimetics such as AdipoRon … were performed using both AdipoRon and 112254. For AdipoRon, obtained samples were …
Number of citations: 14 www.sciencedirect.com
Q Fang, J Li, Y Wang, X Liu, Y Shi, J Chen… - Mediators of …, 2023 - hindawi.com
… This study is aimed at investigating whether AdipoRon could … of AdipoRon on the mechanical paw withdrawal threshold. Western Blot was performed to detect the effects of AdipoRon on …
Number of citations: 1 www.hindawi.com
TH Lee, Ahadullah, BR Christie, K Lin, PM Siu… - Molecular …, 2021 - Springer
… agonist AdipoRon has been … AdipoRon treatment for 2 weeks improved hippocampal-dependent spatial recognition memory in streptozotocin-induced diabetic mice. Besides, AdipoRon …
Number of citations: 13 link.springer.com
H Zatorski, M Salaga, M Zielińska, K Majchrzak… - Molecules, 2021 - mdpi.com
… To investigate the gastroprotective effect of AdipoRon, we used the mouse EtOH-induced … of AdipoRon resulted in reduction in gastric lesion area (Figure 1A). Moreover, AdipoRon …
Number of citations: 17 www.mdpi.com
G Sun, Y You, H Li, Y Cheng, M Qian, X Zhou… - European journal of …, 2020 - Elsevier
… During our studies on the structural modifications on AdipoRon, we found that AdipoRon indeed inhibited mitochondrial respiratory chain (data not shown). Beyond AdipoRon, very few …
Number of citations: 6 www.sciencedirect.com

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